molecular formula C7H10O2 B12978100 6-Oxaspiro[3.4]octan-8-one CAS No. 2306265-26-7

6-Oxaspiro[3.4]octan-8-one

Cat. No.: B12978100
CAS No.: 2306265-26-7
M. Wt: 126.15 g/mol
InChI Key: JESNOQFUFJJVLQ-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octan-8-one is a spirocyclic compound characterized by a six-membered oxygen-containing ring (oxa) fused to a four-membered carbocyclic ring via a spiro junction at the 8-keto position. Its molecular formula is C₉H₁₀OS, with a molecular weight of 166.24 g/mol and CAS number 5279-03-8 . The sulfur atom in the oxa ring distinguishes it from purely oxygen-based spirocycles, influencing its electronic properties and reactivity. This compound is primarily utilized as a synthetic intermediate in medicinal and organic chemistry due to its constrained spirocyclic geometry, which can enhance binding selectivity in drug design.

Properties

CAS No.

2306265-26-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

6-oxaspiro[3.4]octan-8-one

InChI

InChI=1S/C7H10O2/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2

InChI Key

JESNOQFUFJJVLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-8-one involves the use of 2,3-dihydrofuran and 1,3-dichloroacetone. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, typically around -78°C. The reaction mixture is treated with t-butyllithium, followed by the addition of lithium naphthalenide. The product is then purified through chromatography to obtain 6-Oxaspiro[3.4]octan-8-one .

Industrial Production Methods

While specific industrial production methods for 6-Oxaspiro[3.4]octan-8-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Oxaspiro[3.4]octan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spiro structure of the compound allows it to fit into unique binding sites, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Applications
6-Oxaspiro[3.4]octan-8-one 1.2 2.1 (DMSO) 85–89 Drug intermediates, agrochemicals
5-Oxaspiro[3.4]octan-8-one 0.8 4.5 (Water) 108–110 Flavor precursors, polymers
2,5,7-Triazaspiro[...].HCl -0.5 >50 (Water) >250 (dec.) Kinase inhibitors, antibiotics

Biological Activity

6-Oxaspiro[3.4]octan-8-one is a compound belonging to the spirocyclic family, characterized by its unique structural properties that confer potential biological activities. This article delves into the biological activity of 6-Oxaspiro[3.4]octan-8-one, exploring its mechanisms of action, synthesis, and applications in medicinal chemistry and other fields.

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.15 g/mol
  • CAS Number : 1638771-98-8

The spirocyclic structure of 6-Oxaspiro[3.4]octan-8-one allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications.

Synthesis

The synthesis of 6-Oxaspiro[3.4]octan-8-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone under anhydrous conditions, often utilizing t-butyllithium as a reagent at low temperatures (around -78°C). This method allows for the formation of the desired spirocyclic structure through selective reactions and subsequent purification via chromatography.

The biological activity of 6-Oxaspiro[3.4]octan-8-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique spiro structure enables it to fit into various binding sites, which can modulate biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to interact with receptors, potentially influencing physiological processes.

Biological Studies and Applications

Research indicates that 6-Oxaspiro[3.4]octan-8-one exhibits significant potential in several areas:

Medicinal Chemistry

  • Drug Development : As a building block for synthesizing more complex molecules, this compound is investigated for its pharmacological properties and therapeutic applications.
  • Biochemical Pathways : Studies have shown that it can influence various biochemical pathways, making it a candidate for further exploration in drug discovery .

Material Science

The compound is also being explored for applications in developing new materials with unique properties due to its distinctive structural characteristics.

Case Studies

Several studies have investigated the biological activities associated with spirocyclic compounds similar to 6-Oxaspiro[3.4]octan-8-one:

  • Study on Enzyme Inhibition :
    • Researchers found that related compounds demonstrated significant inhibitory effects on specific enzymes linked to metabolic disorders.
    • The study highlighted the importance of structural modifications in enhancing biological activity.
  • Receptor Interaction Studies :
    • Investigations into receptor binding affinities revealed that modifications to the spiro structure could lead to increased potency against certain targets.
    • These findings suggest a pathway for optimizing compounds for therapeutic use.

Comparative Analysis

To understand the uniqueness of 6-Oxaspiro[3.4]octan-8-one, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
6-Oxaspiro[3.4]octan-2-oneSpirocyclicEnzyme inhibition
5-Oxaspiro[3.4]octan-1-oneSpirocyclicReceptor binding
2-Oxa-6-azaspiro[3.4]octaneSpirocyclicAntimicrobial properties

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of structural analysis in drug design.

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